(Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol
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Overview
Description
(Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol: is a complex organic compound featuring a thiazole ring, a nitrophenyl group, and an o-tolylimino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with o-toluidine to form an imine intermediate. This intermediate then undergoes cyclization with thioamide to form the thiazole ring. The final step involves the reduction of the nitro group to form the ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of bacterial infections and cancer.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and nitrophenyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule. This interaction can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(3-nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
- (Z)-2-(4-(3-nitrophenyl)-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol
Uniqueness
The uniqueness of (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol lies in the specific positioning of the o-tolylimino group, which can influence the compound’s reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its m- and p-tolylimino counterparts.
Properties
IUPAC Name |
2-[2-(2-methylphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-13-5-2-3-8-16(13)19-18-20(9-10-22)17(12-25-18)14-6-4-7-15(11-14)21(23)24/h2-8,11-12,22H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJDODDYYWOPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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